Cas no 97528-24-0 (N-(2,4-Dimethylphenyl)pivalamide)

N-(2,4-Dimethylphenyl)pivalamide is a specialized organic compound featuring a pivalamide group attached to a 2,4-dimethylphenyl moiety. This structure imparts steric hindrance and stability, making it useful in synthetic chemistry as an intermediate or protecting group. Its high purity and well-defined molecular characteristics ensure consistent performance in reactions requiring controlled steric and electronic effects. The compound’s robustness under various conditions enhances its utility in pharmaceutical and agrochemical research. Its crystalline form facilitates handling and storage, while its low solubility in polar solvents allows selective applications in multi-step syntheses. Suitable for controlled functionalization, it serves as a reliable building block in complex organic transformations.
N-(2,4-Dimethylphenyl)pivalamide structure
97528-24-0 structure
Product name:N-(2,4-Dimethylphenyl)pivalamide
CAS No:97528-24-0
MF:C13H19NO
MW:205.296063661575
MDL:MFCD00459292
CID:857008
PubChem ID:697223

N-(2,4-Dimethylphenyl)pivalamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,4-Dimethylphenyl)pivalamide
    • N-(2,4-dimethylphenyl)-2,2-dimethylpropanamide
    • 2′,4′-Pivaloxylidide (7CI)
    • N-(2,4-Dimethylphenyl)-2,2-dimethylpropanamide (ACI)
    • MFCD00459292
    • XDA52824
    • AKOS000528476
    • CCG-862
    • DTXSID10351313
    • CS-0207306
    • G63923
    • 97528-24-0
    • JHICC03006
    • DB-308460
    • BS-23656
    • Z27801608
    • MDL: MFCD00459292
    • Inchi: 1S/C13H19NO/c1-9-6-7-11(10(2)8-9)14-12(15)13(3,4)5/h6-8H,1-5H3,(H,14,15)
    • InChI Key: UNNKNOWVLKOZRO-UHFFFAOYSA-N
    • SMILES: O=C(C(C)(C)C)NC1C(C)=CC(C)=CC=1

Computed Properties

  • Exact Mass: 205.14700
  • Monoisotopic Mass: 205.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • PSA: 29.10000
  • LogP: 3.36100

N-(2,4-Dimethylphenyl)pivalamide Security Information

N-(2,4-Dimethylphenyl)pivalamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-(2,4-Dimethylphenyl)pivalamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Fluorochem
210584-1g
N-(2,4-Dimethylphenyl)pivalamide
97528-24-0 95%
1g
£76.00 2022-03-01
A2B Chem LLC
AB76343-1g
N-(2,4-Dimethylphenyl)pivalamide
97528-24-0 98%
1g
$18.00 2024-07-18
1PlusChem
1P003SON-1g
N-(2,4-Dimethylphenyl)pivalamide
97528-24-0 98%
1g
$57.00 2024-04-19
1PlusChem
1P003SON-5g
N-(2,4-Dimethylphenyl)pivalamide
97528-24-0 98%
5g
$162.00 2024-04-19
abcr
AB270743-1g
N-(2,4-Dimethylphenyl)pivalamide, 98%; .
97528-24-0 98%
1g
€144.00 2024-04-16
Ambeed
A476984-250mg
N-(2,4-Dimethylphenyl)pivalamide
97528-24-0 98%
250mg
$21.0 2024-08-02
A2B Chem LLC
AB76343-100g
N-(2,4-Dimethylphenyl)pivalamide
97528-24-0 98%
100g
$271.00 2024-07-18
1PlusChem
1P003SON-250mg
N-(2,4-Dimethylphenyl)pivalamide
97528-24-0 98%
250mg
$21.00 2024-04-19
TRC
D457150-500mg
N-(2,4-Dimethylphenyl)pivalamide
97528-24-0
500mg
$87.00 2023-05-18
abcr
AB270743-25g
N-(2,4-Dimethylphenyl)pivalamide, 98%; .
97528-24-0 98%
25g
€1198.00 2024-04-16

N-(2,4-Dimethylphenyl)pivalamide Production Method

Production Method 1

Reaction Conditions
Reference
A Meta-Selective Copper-Catalyzed C-H Bond Arylation
Phipps, Robert J.; Gaunt, Matthew J., Science (Washington, 2009, 323(5921), 1593-1597

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
Reference
Palladium-Catalysed Synthesis of α-(Trifluoromethyl)styrenes by Means of Directed C-H Bond Functionalization
Zhao, Qun; Besset, Tatiana; Poisson, Thomas; Bouillon, Jean-Philippe; Pannecoucke, Xavier, European Journal of Organic Chemistry, 2016, 2016(1), 76-82

Production Method 3

Reaction Conditions
1.1 Solvents: Dichloromethane ;  rt
Reference
Copper-Catalyzed Dehydrogenative Cross-Coupling Reactions of N-para-Tolylamides through Successive C-H Activation: Synthesis of 4H-3,1-Benzoxazines
Xiong, Tao; Li, Yan; Bi, Xi-He; Lv, Yun-He; Zhang, Qian, Angewandte Chemie, 2011, 50(31), 7140-7143

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C; overnight, rt
Reference
Equivalent Loading of Directed Arenes in Pd(II)-Catalyzed Oxidative Cross-Coupling of Aryl C-H Bonds at Room Temperature
Mei, Chong; Zhao, Mengdi; Lu, Wenjun, Journal of Organic Chemistry, 2021, 86(3), 2714-2733

Production Method 5

Reaction Conditions
Reference
Site-selective electrooxidation of methylarenes to aromatic acetals
Xiong, Peng; Zhao, Huai-Bo; Fan, Xue-Ting; Jie, Liang-Hua; Long, Hao; et al, Nature Communications, 2020, 11(1),

Production Method 6

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C; overnight, rt
1.2 Reagents: Water ;  rt
Reference
Palladium(II)-Catalyzed Oxidative Homo- and Cross-Coupling of Aryl ortho-sp2 C-H Bonds of Anilides at Room Temperature
Mei, Chong; Lu, Wenjun, Journal of Organic Chemistry, 2018, 83(8), 4812-4823

N-(2,4-Dimethylphenyl)pivalamide Raw materials

N-(2,4-Dimethylphenyl)pivalamide Preparation Products

Additional information on N-(2,4-Dimethylphenyl)pivalamide

N-(2,4-Dimethylphenyl)pivalamide: A Comprehensive Overview

N-(2,4-Dimethylphenyl)pivalamide, also known by its CAS number 97528-24-0, is a compound of significant interest in various chemical and pharmaceutical applications. This compound is a derivative of pivalic acid, which is a well-known reagent in organic synthesis. The structure of N-(2,4-Dimethylphenyl)pivalamide consists of a pivaloyl group attached to a 2,4-dimethylphenyl amine moiety. This combination imparts unique chemical properties that make it valuable in different research and industrial contexts.

The synthesis of N-(2,4-Dimethylphenyl)pivalamide typically involves the reaction of pivalic acid with 2,4-dimethylaniline under appropriate conditions. This process often employs activation agents such as carbodiimides or coupling agents to facilitate the formation of the amide bond. The resulting compound is characterized by its stability and reactivity, making it suitable for use in peptide synthesis, as well as in the preparation of other complex organic molecules.

Recent studies have highlighted the potential of N-(2,4-Dimethylphenyl)pivalamide in drug discovery and development. Its role as a building block in medicinal chemistry has been explored extensively. Researchers have found that this compound can serve as an effective precursor for constructing bioactive molecules with desired pharmacokinetic properties. For instance, its ability to form stable amide bonds makes it an ideal candidate for designing prodrugs or sustained-release drug delivery systems.

In addition to its applications in pharmaceuticals, N-(2,4-Dimethylphenyl)pivalamide has also found utility in materials science. Its thermal stability and compatibility with various polymer systems make it a promising candidate for use in high-performance materials. Recent advancements in polymer chemistry have demonstrated its potential as an additive to enhance the mechanical properties of polymeric composites.

The physical properties of N-(2,4-Dimethylphenyl)pivalamide are well-documented. It exists as a white crystalline solid with a melting point around 135°C. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile. These characteristics make it suitable for use in various organic synthesis protocols where precise control over reaction conditions is essential.

From an environmental standpoint, N-(2,4-Dimethylphenyl)pivalamide has been evaluated for its biodegradability and eco-toxicological effects. Studies indicate that it undergoes slow degradation under aerobic conditions, which raises concerns about its long-term impact on aquatic ecosystems. However, further research is needed to fully understand its environmental fate and develop strategies for minimizing its ecological footprint.

In conclusion, N-(2,4-Dimethylphenyl)pivalamide (CAS No: 97528-24-0) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties and reactivity make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new uses and optimize its production processes, this compound is poised to play an increasingly important role in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:97528-24-0)N-(2,4-Dimethylphenyl)pivalamide
A858622
Purity:99%
Quantity:5g
Price ($):169.0